
Ethyl N-hydroxyethanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless, transparent liquid with a density of 0.99 g/cm³ and a boiling point of 164.5°C at 760 mmHg . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Ethyl N-hydroxyethanimidate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetate with hydroxylamine . The reaction is typically carried out under acidic or basic conditions to facilitate the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
化学反応の分析
Ethyl N-hydroxyethanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds under specific conditions.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Ethyl N-hydroxyethanimidate has a wide range of scientific research applications:
作用機序
The mechanism of action of ethanimidic acid, N-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Ethyl N-hydroxyethanimidate can be compared with other similar compounds, such as:
Ethyl acetohydroximate: Similar in structure but with different reactivity and applications.
Ethyl N-hydroxyacetimidate: Another related compound with distinct properties and uses.
Ethyl acetate, oxime: Shares some chemical characteristics but differs in its specific applications.
特性
CAS番号 |
10576-12-2 |
|---|---|
分子式 |
C4H9NO2 |
分子量 |
103.12 g/mol |
IUPAC名 |
ethyl (1Z)-N-hydroxyethanimidate |
InChI |
InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4- |
InChIキー |
QWKAVVNRCKPKNM-PLNGDYQASA-N |
SMILES |
CCOC(=NO)C |
異性体SMILES |
CCO/C(=N\O)/C |
正規SMILES |
CCOC(=NO)C |
| 10576-12-2 | |
ピクトグラム |
Flammable; Irritant |
同義語 |
ethyl acetohydroximate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


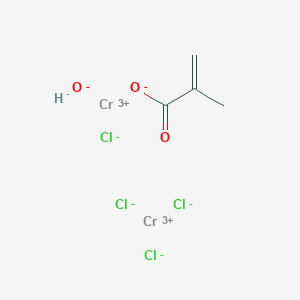
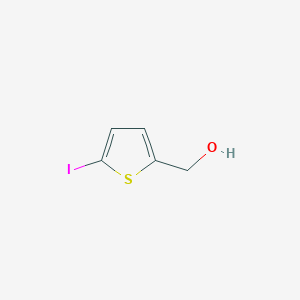
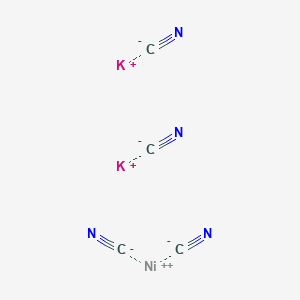
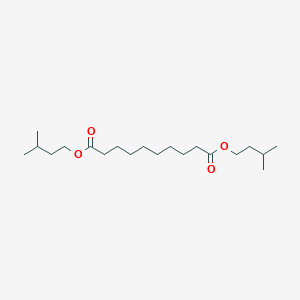
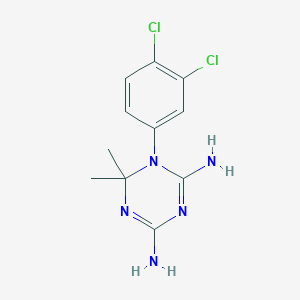
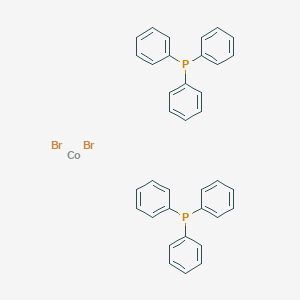
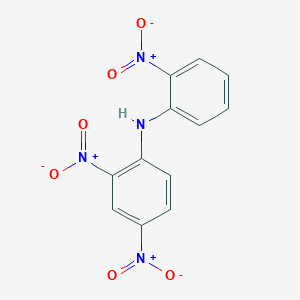

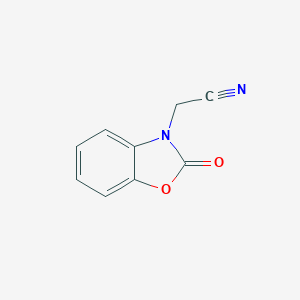

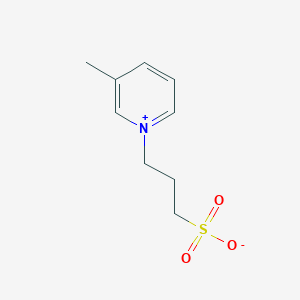

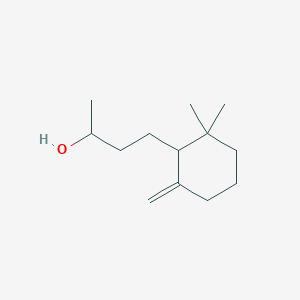
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)
